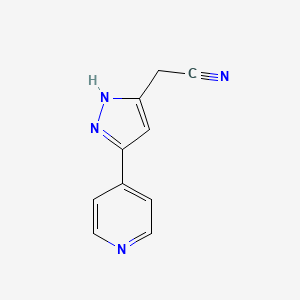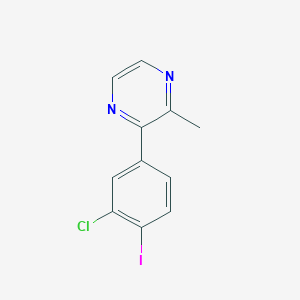![molecular formula C13H20N2O B1488655 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1251377-12-4](/img/structure/B1488655.png)
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol
Descripción general
Descripción
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
While specific structural information for “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol” was not found, a related compound, “3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)”, has been identified . This compound belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .Aplicaciones Científicas De Investigación
Crystal Structures and Coordination Chemistry
Research on derivatives similar to "3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol" has focused on their crystal structures and unique coordination chemistry, especially in relation to copper(II) complexes. Studies reveal insights into the conformational differences based on the inclination angles of the phenoxycarbonyl ring with respect to the piperidine ring, highlighting their potential in modeling the active sites of type 3 copper proteins and in synthesizing complexes with specific magnetic properties and coordination chemistries (Raghuvarman et al., 2014); (Majumder et al., 2016).
Antioxidant and Biological Activities
Some derivatives have been synthesized and analyzed for their antioxidant properties, suggesting potential biological activity and drug development opportunities. Experimental and theoretical studies support these findings, indicating that such compounds could serve as biologically active drugs due to their high antioxidant values (Ulaş, 2020).
Synthesis and Bioactivities
Further research has focused on synthesizing halogen-bearing phenolic chalcones and corresponding bis Mannich bases derived from similar structures. These studies evaluated their cytotoxic and enzyme inhibitory effects, proposing some derivatives as lead molecules for anticancer drug development. Despite low inhibition potency toward certain enzyme isoforms, selectivity toward specific isoenzymes was noted, indicating a need for molecular modifications to improve inhibitor development (Yamali et al., 2016).
Phosphodiesterase Activity
Investigations into dinuclear complexes have explored their solvent-dependent catecholase activities, shedding light on the influence of solvent on the reaction kinetics and the potential applications of these complexes in mimicking enzyme activities. Such research underlines the importance of the molecular structure and the environment in determining the functional properties of these compounds (Banu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-4-6-15(7-5-11)10-12-2-1-3-13(16)8-12/h1-3,8,11,16H,4-7,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENRRUYAGCMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
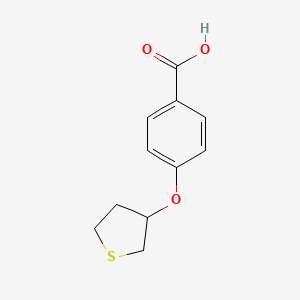
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
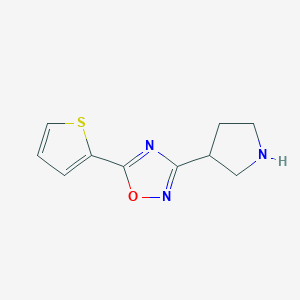
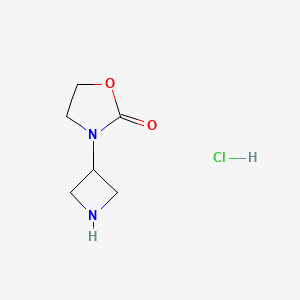

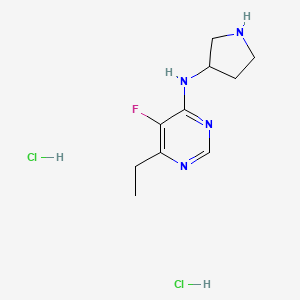
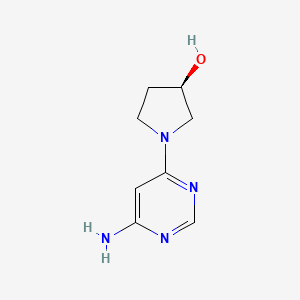
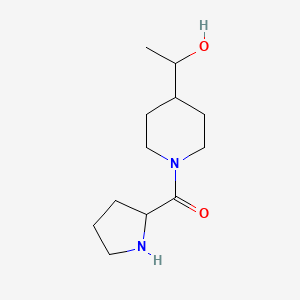
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
